UNC4976 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

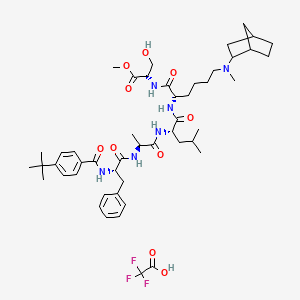

Molecular Formula |

C49H71F3N6O10 |

|---|---|

Molecular Weight |

961.1 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H70N6O8.C2HF3O2/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6;3-2(4,5)1(6)7/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57);(H,6,7)/t30-,32?,34?,36-,37-,38-,39-,40?;/m0./s1 |

InChI Key |

RYJFMTIBYYJMEW-ALLVQEHSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN(C)C1CC2CCC1C2)C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

UNC4976 TFA mechanism of action on PRC1

An In-depth Technical Guide to the Mechanism of Action of UNC4976 TFA on the PRC1 Subunit CBX7

Introduction

Polycomb Repressive Complex 1 (PRC1) is a crucial multi-protein epigenetic regulator that plays a pivotal role in maintaining transcriptional repression, particularly during development.[1] The canonical PRC1 (cPRC1) complex is typically recruited to chromatin through the recognition of histone H3 trimethylated at lysine 27 (H3K27me3) by one of its chromobox (CBX) subunits (CBX2, 4, 6, 7, or 8).[2] This interaction is fundamental for localizing the E3 ubiquitin ligase activity of the PRC1 core, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub1), a hallmark of repressed chromatin.[3][4]

Dysregulation of PRC1 activity is implicated in numerous human diseases, including cancer, making its components attractive therapeutic targets.[3] UNC4976 is a potent, cell-permeable peptidomimetic chemical probe. However, its mechanism is not one of direct enzymatic inhibition. Instead, UNC4976 acts as a first-in-class positive allosteric modulator (PAM) of the PRC1 subunit CBX7, fundamentally altering its interactions with chromatin and leading to a unique mode of functional inhibition.[5][6] This document provides a detailed technical overview of this mechanism.

Core Mechanism of Action: Positive Allosteric Modulation of CBX7

UNC4976 does not target the catalytic RING1B/BMI1 core of PRC1. Its mechanism is centered exclusively on the CBX7 chromodomain, the "reader" module that anchors the complex to H3K27me3-marked nucleosomes. The compound functions as a positive allosteric modulator of nucleic acid binding.[5][6][7] This novel mechanism has a dual, counterintuitive effect that culminates in the displacement of PRC1 from its target genes.

-

Antagonism of H3K27me3 Binding: UNC4976 binds to an allosteric site on the CBX7 chromodomain. This conformational change reduces the affinity of the chromodomain for its cognate ligand, the H3K27me3 histone mark. This action effectively antagonizes the primary mechanism of cPRC1 recruitment to specific gene loci.[5][6]

-

Potentiation of Nucleic Acid Binding: Simultaneously, the allosteric binding of UNC4976 enhances CBX7's ability to bind non-specifically to DNA and RNA.[5][6]

The net result is a re-equilibration of the CBX7-containing PRC1 complex. It is displaced from its specific, high-affinity H3K27me3 binding sites on chromatin and redistributed to non-specific sites through lower-affinity interactions with nucleic acids. This delocalization effectively inhibits the targeted gene-silencing function of the CBX7-PRC1 complex.[5]

Signaling Pathway Diagrams

Caption: Canonical PRC1 recruitment via CBX7 recognition of H3K27me3.

Caption: UNC4976 allosterically modulates CBX7, displacing PRC1.

Quantitative Data Summary

The activity of UNC4976 has been characterized across multiple biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of UNC4976

| Assay Type | Target Protein | Ligand | Ki (nM) | Comment | Source |

|---|---|---|---|---|---|

| TR-FRET | CBX7 | H3K27me3 | 120 ± 20 | Baseline affinity of CBX7 for its histone mark. | [5] |

| TR-FRET | CBX7 | H3K27me3 + 10 µM UNC4976 | > 25,000 | UNC4976 significantly reduces CBX7 affinity for H3K27me3. | [5] |

| AlphaScreen | CBX7 | Biotin-H3K27me3 peptide | IC50 = 130 ± 10 nM | Potency of UNC4976 in disrupting the CBX7-histone peptide interaction. |[5] |

Table 2: Cellular Activity of UNC4976

| Assay Type | Cell Line | Measurement | EC50 (µM) | Comment | Source |

|---|---|---|---|---|---|

| CBX7-GFP Reporter | U2OS | GFP Signal Recovery | 1.8 ± 0.3 | Measures functional displacement of CBX7 from a reporter gene construct. | [5] |

| NanoBRET | HEK293T | Target Engagement | 0.9 ± 0.1 | Measures direct binding of UNC4976 to CBX7 in living cells. |[5] |

Key Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This in vitro assay was used to determine the IC50 of UNC4976 for the disruption of the CBX7-H3K27me3 interaction.

-

Principle: Donor and acceptor beads are brought into proximity when His-tagged CBX7 binds to a biotinylated H3K27me3 peptide. Laser excitation of the donor bead leads to a singlet oxygen-mediated energy transfer to the acceptor bead, producing a chemiluminescent signal. A competing compound (UNC4976) disrupts the protein-peptide interaction, separating the beads and reducing the signal.

-

Protocol:

-

Reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

A solution containing 25 nM of biotinylated H3K27me3 peptide (linked to streptavidin-coated acceptor beads) is mixed with 25 nM of His6-tagged CBX7 protein (linked to Ni-NTA-coated donor beads).

-

UNC4976 is added from a dose-response dilution series (e.g., 10-point, 3-fold dilutions).

-

The mixture is incubated in the dark at room temperature for 60 minutes to reach binding equilibrium.

-

The signal is read on a suitable plate reader (e.g., EnVision) at an emission wavelength of 520-620 nm.

-

Data are normalized to controls (DMSO for 0% inhibition, excess non-biotinylated peptide for 100% inhibition) and fitted to a four-parameter dose-response curve to calculate the IC50.

-

Caption: Principle of the AlphaScreen assay for PRC1 inhibitor screening.

Cellular GFP Reporter Assay

This assay was used to quantify the functional activity of UNC4976 in displacing CBX7 from chromatin in a cellular context.[2]

-

Principle: A U2OS cell line is engineered to express a GFP reporter gene under the control of a tetracycline response element (TRE). A second construct expresses CBX7 fused to the Tet-repressor (TetR) DNA binding domain. When recruited to the TRE, the TetR-CBX7 fusion protein establishes a repressive PRC1 domain, silencing GFP expression.[2] Treatment with an effective inhibitor like UNC4976 displaces the TetR-CBX7 fusion protein, de-repressing the locus and restoring GFP expression, which can be quantified by flow cytometry.[2][5]

-

Protocol:

-

Engineered U2OS cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a dose-response dilution series of UNC4976 (or vehicle control).

-

Following a 72-hour incubation period, cells are harvested by trypsinization.

-

The percentage of GFP-positive cells and the mean fluorescence intensity are measured for each condition using a flow cytometer.

-

Data are normalized to a positive control (e.g., cells not expressing the TetR-CBX7 fusion) and a negative control (vehicle-treated cells).

-

The normalized data are fitted to a dose-response curve to determine the cellular EC50.

-

References

- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7. | Sigma-Aldrich [merckmillipore.com]

The Epigenetic Modulator UNC4976 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of UNC4976 TFA, a pivotal chemical probe in the field of epigenetics. We will delve into its role as a positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1) component, CBX7, providing a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Function and Mechanism of Action

This compound is a peptidomimetic that acts as a potent and cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain.[1] CBX7 is a "reader" protein within the canonical PRC1 complex, responsible for recognizing and binding to the repressive histone mark, trimethylated lysine 27 on histone H3 (H3K27me3). This interaction is crucial for the recruitment of PRC1 to target genes, leading to their transcriptional repression.

The mechanism of action of this compound is unique. It competitively antagonizes the binding of H3K27me3 to the CBX7 chromodomain. Simultaneously, it enhances the non-specific binding of CBX7 to nucleic acids (both DNA and RNA).[1] This dual activity leads to a re-equilibration of the PRC1 complex, effectively displacing it from its specific H3K27me3 target sites on chromatin. The consequence of this displacement is the alleviation of gene repression and the subsequent activation of PRC1 target gene expression.[1]

Signaling Pathway of this compound

References

Unveiling UNC4976: A Potent Allosteric Modulator of PRC1

For Immediate Release

CHAPEL HILL, NC – Researchers have detailed the discovery and characterization of UNC4976, a novel peptidomimetic that acts as a potent positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1).[1] This groundbreaking work provides the scientific community with a powerful chemical probe to investigate the intricate mechanisms of Polycomb-mediated gene repression, which is frequently dysregulated in various human diseases, including cancer.[1]

UNC4976 distinguishes itself by its unique mechanism of action. It enhances the binding of the CBX7 chromodomain, a key component of PRC1, to nucleic acids.[1][2] This allosteric modulation simultaneously antagonizes the specific recruitment of CBX7 to its target gene loci marked by histone H3 lysine 27 trimethylation (H3K27me3).[1][2] The overall effect is a redistribution of PRC1 away from its canonical target genes, leading to their increased expression.[1][2]

Quantitative Profile of UNC4976

UNC4976 has demonstrated a significant improvement in cellular efficacy compared to its predecessors, such as UNC3866.[2][3] The compound exhibits a 14-fold enhancement in cellular potency over UNC3866.[2][3] Its positive allosteric modulation of the CBX7 chromodomain's affinity for nucleic acids has been quantified, showing a four-fold increase in affinity (α = 4.0).[2]

| Parameter | Value | Target | Assay |

| Cellular Potency Enhancement | 14-fold (vs. UNC3866) | CBX7 | Polycomb in-vivo Assay |

| Allosteric Modulation (α) | 4.0 | CBX7 and nucleic acids | Fluorescence Polarization |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ||

| CBX4 | Equipotent to CBX7 | ||

| CBX7 | Equipotent to CBX4 | ||

| CBX2 | 28-fold selective for CBX4/7 over CBX2 | ||

| CBX6 | 9-fold selective for CBX4/7 over CBX6 | ||

| CDYL2 | 8-fold selective over CDYL2 |

Mechanism of Action: A Dual Approach

The mechanism of UNC4976 is characterized by a dual action that ultimately leads to the activation of Polycomb target genes.

Experimental Protocols

The characterization of UNC4976 involved a series of rigorous biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity of UNC4976 to various chromodomains, ITC experiments were performed. A solution of the purified chromodomain protein was placed in the sample cell of the calorimeter, and a solution of UNC4976 was titrated into the cell. The heat changes upon binding were measured to calculate the dissociation constant (Kd).

Fluorescence Polarization (FP) Assay

The positive allosteric modulation of UNC4976 on the binding of CBX7 to nucleic acids was quantified using a fluorescence polarization assay. A fluorescently labeled nucleic acid probe was incubated with the CBX7 chromodomain in the presence and absence of UNC4976. The change in fluorescence polarization was measured to determine the enhancement of binding affinity.

Polycomb in-vivo Assay

A cellular reporter assay was utilized to assess the in-cell efficacy of UNC4976. This assay quantitatively measures the derepression of a reporter gene that is under the control of a Polycomb-regulated promoter. The 14-fold enhanced efficacy of UNC4976 compared to UNC3866 was determined using this system.[2]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To investigate the impact of UNC4976 on the genomic localization of PRC1, ChIP-seq was employed. Cells were treated with UNC4976, and chromatin was immunoprecipitated using an antibody against a PRC1 component. The associated DNA was then sequenced to map the genome-wide occupancy of PRC1 and assess its displacement from target genes.[2]

Reverse Transcription Quantitative PCR (RT-qPCR)

The effect of UNC4976 on the expression of Polycomb target genes was measured by RT-qPCR. HEK293 cells were treated with UNC4976, and the mRNA levels of known PRC1 target genes were quantified to confirm their upregulation following PRC1 displacement.[2]

Experimental Workflow

The discovery and characterization of UNC4976 followed a multi-step workflow, from initial screening to in-depth cellular characterization.

The discovery of UNC4976 represents a significant advancement in the field of chemical biology, providing a highly potent and specific tool to dissect the complex roles of PRC1 in health and disease.[1] Further studies utilizing UNC4976 are expected to yield novel insights into Polycomb biology and may pave the way for the development of new therapeutic strategies targeting epigenetic dysregulation.

References

- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Disruption of H3K27me3 Recognition: A Technical Guide to UNC4976 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC4976 TFA, a potent and cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the H3K27me3 reader protein, CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1). We will explore its mechanism of action, its effects on H3K27me3 reader proteins, and the experimental methodologies used to characterize this compound.

Introduction: Targeting the Readers of the Epigenetic Code

The post-translational modification of histones plays a pivotal role in regulating gene expression. One such modification, the trimethylation of lysine 27 on histone H3 (H3K27me3), is a hallmark of facultative heterochromatin and is associated with transcriptional repression. This epigenetic mark is "read" by specific proteins containing chromodomains, such as the Polycomb group (PcG) protein CBX7, which is a subunit of the canonical PRC1 complex. The recruitment of PRC1 to H3K27me3 sites is a critical step in the maintenance of gene silencing. Dysregulation of this process is implicated in various diseases, including cancer, making the reader domains of PcG proteins attractive therapeutic targets.

This compound has emerged as a novel chemical probe to investigate the function of H3K27me3 reader proteins. Unlike competitive inhibitors that simply block the binding of H3K27me3, this compound exhibits a unique mechanism of action as a positive allosteric modulator, leading to a profound redistribution of PRC1 on chromatin.

Mechanism of Action: A Positive Allosteric Modulator

This compound functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain.[1][2][3][4] Its mechanism is twofold:

-

Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain in a manner that is competitive with the H3K27me3 peptide. This disrupts the specific recruitment of the CBX7-containing PRC1 complex to its target genes.[1][2][3][4]

-

Enhanced Nucleic Acid Binding: Concurrently, the binding of this compound to CBX7 induces a conformational change that increases the affinity of CBX7 for nucleic acids (both DNA and RNA).[1][2][3][4]

This dual action effectively "re-equilibrates" the PRC1 complex away from its specific H3K27me3-marked target loci on chromatin and promotes non-specific binding to DNA and RNA.[1][2][3][4] This leads to the displacement of PRC1 from its target genes and a subsequent reactivation of their expression.

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the quantitative data regarding the interaction of this compound with various H3K27me3 reader proteins.

| Target Protein | Assay Type | Metric | Value | Notes |

| CBX7 | Fluorescence Polarization | Affinity Enhancement (α) for DNA | 4.2-fold | UNC4976 enhances the affinity of CBX7 for a DNA probe.[2] |

| CBX7 | Isothermal Titration Calorimetry (ITC) | Kd | Not specified in abstracts | - |

| CBX4 | Not specified in abstracts | Affinity | Equipotent to CBX7 | The amino acid residues that contact the ligand are identical in CBX4 and CBX7.[2] |

| CBX2 | Not specified in abstracts | Selectivity | 28-fold over CBX2 | UNC4976 is 28 times more selective for CBX7/4 than for CBX2.[2] |

| CBX6 | Not specified in abstracts | Selectivity | 9-fold over CBX6 | UNC4976 is 9 times more selective for CBX7/4 than for CBX6.[2] |

| CDYL2 | Not specified in abstracts | Selectivity | 8-fold over CDYL2 | UNC4976 is 8 times more selective for CBX7/4 than for CDYL2.[2] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the effects of this compound on H3K27me3 reader proteins.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. A small, fluorescently labeled DNA or RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CBX7 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. UNC4976's effect on this interaction can be quantified.

Methodology:

-

Reagents:

-

Purified CBX7 chromodomain protein.

-

Fluorescently labeled (e.g., FAM) double-stranded DNA (dsDNA) or RNA probe.

-

This compound and control compounds (e.g., UNC3866, a less potent analog, and a negative control).

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled nucleic acid probe is incubated with varying concentrations of the CBX7 chromodomain protein to determine the baseline binding affinity.

-

To assess the effect of UNC4976, a fixed concentration of both the probe and CBX7 is incubated with a serial dilution of UNC4976.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The data is then analyzed to determine the enhancement of affinity (α value) of CBX7 for the nucleic acid probe in the presence of UNC4976.[2]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Principle: ChIP-seq is a powerful technique to determine the genome-wide occupancy of a specific protein. In this context, it is used to assess the changes in the localization of CBX7 and other PRC1 components on chromatin following treatment with UNC4976.

Methodology:

-

Cell Treatment: Mouse embryonic stem cells (mESCs) or other suitable cell lines are treated with this compound, a negative control compound, or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).[2]

-

Cross-linking and Chromatin Preparation:

-

Proteins are cross-linked to DNA using formaldehyde.

-

The cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-CBX7 or anti-RING1B, another PRC1 component).

-

The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify the genomic regions enriched for the protein of interest. The changes in peak enrichment between UNC4976-treated and control samples are then quantified.[2]

Polycomb In-Vivo Cellular Assay

Principle: This is a target-specific cellular reporter assay designed to quantitatively measure the activity of PRC1 in living cells. While the specific details of the assay used for UNC4976 discovery are proprietary, the general principle involves a reporter gene (e.g., luciferase or a fluorescent protein) that is under the control of a Polycomb-responsive element. Inhibition of PRC1 function leads to the de-repression of the reporter gene, resulting in a measurable signal.

General Workflow:

-

Cell Line: A stable cell line is engineered to express the reporter construct.

-

Compound Treatment: The cells are treated with a dilution series of the test compound (e.g., UNC4976).

-

Incubation: The cells are incubated for a sufficient time to allow for changes in gene expression.

-

Signal Readout: The reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).

-

Data Analysis: The dose-response curve is plotted to determine the potency of the compound (e.g., EC50).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow, the affected signaling pathway, and the logical relationship of UNC4976's action.

Conclusion

This compound is a sophisticated chemical probe that has been instrumental in elucidating the complex regulatory mechanisms of the Polycomb Repressive Complex 1. Its unique positive allosteric modulatory activity on the CBX7 chromodomain, leading to a redistribution of PRC1 on chromatin, provides a powerful tool for studying the dynamics of epigenetic regulation. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in targeting H3K27me3 reader proteins for therapeutic intervention. The continued study of compounds like UNC4976 will undoubtedly deepen our understanding of the epigenetic landscape and its role in health and disease.

References

- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

The Role of UNC4976 in Modulating Polycomb Complex Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, cellular identity, and development.[1][2] They primarily function through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[3][4] Dysregulation of these complexes is frequently implicated in various human diseases, including cancer, making them attractive targets for therapeutic intervention.[2][5][6] This technical guide provides a comprehensive overview of UNC4976, a novel small molecule that modulates the activity of the PRC1 complex. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and illustrate its effects through signaling and workflow diagrams.

Introduction to Polycomb Repressive Complexes

PRC2 is responsible for the initial silencing of target genes by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[1][3][7] This repressive mark is then recognized by the canonical PRC1 complex, which is recruited to these sites.[1][3] The PRC1 complex, through its E3 ubiquitin ligase activity, monoubiquitylates histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and stable gene silencing.[3] The chromobox (CBX) proteins are key components of the PRC1 complex, as they contain a chromodomain that specifically recognizes and binds to the H3K27me3 mark.[1][3]

UNC4976: A Positive Allosteric Modulator of CBX7

UNC4976 has been identified as a potent and cellularly active peptidomimetic that functions as a positive allosteric modulator (PAM) of CBX7, a chromodomain-containing subunit of the PRC1 complex.[3][8][9] Unlike competitive inhibitors that directly block the binding of a ligand, a PAM binds to an allosteric site on the protein, inducing a conformational change that modulates the binding of the natural ligand at a different site.[3]

Mechanism of Action

The mechanism of action of UNC4976 is unique and multifaceted. It simultaneously:

-

Antagonizes H3K27me3-specific recruitment of CBX7: UNC4976 competes with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[3]

-

Enhances non-specific binding to nucleic acids: Allosterically, UNC4976 increases the affinity of the CBX7 chromodomain for DNA and RNA.[3]

This dual activity leads to a re-equilibration of the PRC1 complex, displacing it from its specific H3K27me3 target genes and increasing its non-specific association with nucleic acids throughout the nucleus.[3][8] The net effect is the de-repression of Polycomb target genes.[3]

Quantitative Data on UNC4976 Activity

The following tables summarize the key quantitative data that characterizes the activity of UNC4976.

Table 1: In Vitro Binding Affinities of UNC4976 for Polycomb CBX Chromodomains

| CBX Chromodomain | UNC4976 Kd (μM) |

| CBX2 | >50 |

| CBX4 | 3.2 ± 0.2 |

| CBX6 | 13 ± 1 |

| CBX7 | 0.19 ± 0.01 |

| CBX8 | 1.1 ± 0.1 |

Data represents the dissociation constant (Kd) determined by Isothermal Titration Calorimetry (ITC), indicating the binding affinity of UNC4976 to various CBX chromodomains. A lower Kd value signifies a higher binding affinity.[3]

Table 2: Positive Allosteric Modulator (PAM) Activity of UNC4976 on CBX7

| Nucleic Acid Probe | α (fold-change in affinity) | β (fold-change in FP response) |

| DNA | 4.0 | 1.1 |

| RNA | 2.5 | 1.2 |

Data from Fluorescence Polarization (FP) assays demonstrating the PAM activity of UNC4976 on the binding of CBX7 to DNA and RNA. The α value represents the fold-increase in binding affinity, while the β value indicates the change in the fluorescence polarization signal upon ternary complex formation.[3]

Table 3: Cellular Effects of UNC4976 on PRC1 Occupancy

| Treatment | % Reduction in CBX7 Occupancy | % Reduction in RING1B Occupancy |

| UNC4976 (20 μM, 4 hours) | ~40% | ~40% |

Summary of Capture ChIP-seq data showing the percentage reduction in the occupancy of PRC1 components (CBX7 and RING1B) at selected Polycomb target gene regions in mouse embryonic stem cells upon treatment with UNC4976. Notably, UNC4976 treatment resulted in only a mild or insignificant reduction in SUZ12 (a PRC2 component) binding and H3K27me3 levels.[3]

Visualizing the Role of UNC4976

The following diagrams illustrate the mechanism of action of UNC4976 and a typical experimental workflow for its characterization.

Caption: Mechanism of UNC4976 action on PRC1.

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize UNC4976.

Isothermal Titration Calorimetry (ITC)

-

Protein and Compound Preparation:

-

Purify the CBX chromodomain proteins to >95% purity.

-

Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Prepare a stock solution of UNC4976 in a matching buffer containing a small percentage of DMSO (e.g., 2%) to ensure solubility. The same percentage of DMSO should be present in the protein solution to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the UNC4976 solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a one-site binding model using the manufacturer's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Fluorescence Polarization (FP) Assay

-

Reagent Preparation:

-

Synthesize or purchase a fluorescently labeled nucleic acid probe (e.g., 5'-FAM labeled DNA or RNA oligonucleotide).

-

Prepare a dilution series of the CBX7 chromodomain protein in the FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

-

Prepare UNC4976 at a fixed concentration in the same buffer.

-

-

FP Measurement:

-

In a 384-well plate, add the fluorescently labeled nucleic acid probe at a low concentration (e.g., 5 nM).

-

Add the serially diluted CBX7 protein to the wells.

-

For the PAM experiment, add a fixed concentration of UNC4976 to a parallel set of wells.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the protein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the protein concentration at which 50% of the probe is bound.

-

Analyze the data using the Stockton/Ehlert model for allosteric modulators to calculate the α and β values.[3]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Cell Culture and Treatment:

-

Culture cells (e.g., mouse embryonic stem cells) to the desired confluency.

-

Treat the cells with UNC4976 or a vehicle control for the specified duration (e.g., 4 hours).

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-CBX7 or anti-RING1B).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a commercial kit.

-

Perform high-throughput sequencing on the library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of protein enrichment.

-

Compare the enrichment profiles between the UNC4976-treated and control samples to determine changes in protein occupancy.

-

Implications for Research and Drug Development

UNC4976 represents a significant advancement in the development of chemical probes to study the function of the Polycomb repressive complexes.[3][8] Its unique mechanism of action as a positive allosteric modulator provides a novel way to interrogate the role of PRC1 in gene regulation and disease.[3] For drug development professionals, the discovery of UNC4976 highlights the potential for developing allosteric modulators that can fine-tune the activity of epigenetic regulatory complexes, offering a more nuanced therapeutic approach compared to traditional competitive inhibitors.[][11] The detailed characterization of UNC4976 provides a roadmap for the discovery and development of future drugs targeting the Polycomb pathway for the treatment of cancer and other diseases where these epigenetic regulators are misregulated.[5][12]

References

- 1. Mouse Polycomb Proteins Bind Differentially to Methylated Histone H3 and RNA and Are Enriched in Facultative Heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]

- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 11. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utm.utoronto.ca [utm.utoronto.ca]

UNC4976 TFA: A Technical Guide to its Allosteric Modulation of CBX7 and Nucleic Acid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC4976 TFA is a potent, cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2][3] This compound presents a unique mechanism of action by simultaneously antagonizing the specific binding of CBX7 to its canonical histone mark, H3K27me3, while enhancing its non-specific association with DNA and RNA.[1][2][3] This dual activity leads to a re-equilibration of the Polycomb Repressive Complex 1 (PRC1) away from its target gene loci, resulting in their reactivation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for studying its interactions.

Introduction

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in gene silencing and has been implicated in various human diseases, including cancer. The chromobox (CBX) proteins are core components of PRC1, responsible for recognizing and binding to trimethylated lysine 27 on histone H3 (H3K27me3), a mark associated with repressed chromatin. This compound was developed as a chemical probe to investigate the function of CBX7, a member of the CBX family. Unlike traditional competitive inhibitors, this compound functions as a positive allosteric modulator of CBX7's affinity for nucleic acids, revealing a novel avenue for modulating Polycomb-mediated gene regulation.[2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action that ultimately leads to the displacement of PRC1 from its target genes:

-

Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain, the same domain responsible for recognizing the H3K27me3 mark. This competitive interaction displaces CBX7 from its specific histone target.

-

Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, the binding of this compound to the CBX7 chromodomain induces a conformational change that increases the affinity of CBX7 for DNA and RNA.[1][2]

This combined effect results in the redistribution of CBX7-containing PRC1 complexes away from their H3K27me3-marked target genes and towards non-specific interactions with other genomic and RNA molecules.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on CBX7-PRC1 complex.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of UNC4976 with CBX chromodomains and its effect on nucleic acid binding.

Table 1: Allosteric Modulation of CBX7 Nucleic Acid Binding

| Parameter | Value | Description | Reference |

| α | 4.0 | Factor of increase in CBX7 affinity for nucleic acids in the presence of UNC4976. | [2] |

| β | 1.1 | Factor of increase in the fluorescence polarization response of the CBX7-nucleic acid complex with UNC4976. | [2] |

Table 2: In Vitro Binding Affinity and Selectivity of UNC4976

| Target Chromodomain | Binding Affinity (ITC) | Selectivity over CBX4/7 | Reference |

| CBX4 | Equipotent to CBX7 | - | [2] |

| CBX7 | Equipotent to CBX4 | - | [2] |

| CBX2 | 28-fold weaker | 28x | [2] |

| CBX6 | 9-fold weaker | 9x | [2] |

| CDYL2 | 8-fold weaker | 8x | [2] |

Experimental Protocols

Detailed protocols for key experiments to characterize the interaction of this compound with CBX7 and nucleic acids are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Fluorescence Polarization (FP) Assay for Allosteric Modulation

This assay measures the change in the polarization of fluorescently labeled nucleic acid upon binding to the CBX7 chromodomain in the presence and absence of this compound.

Materials:

-

Purified CBX7 chromodomain protein

-

Fluorescently labeled dsDNA or RNA probe (e.g., FAM-dsDNA)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well plates

Protocol:

-

Prepare a solution of the CBX7 chromodomain at a constant concentration (e.g., 30 µM) in the assay buffer.

-

Prepare a solution of the fluorescently labeled nucleic acid probe at a constant concentration (e.g., 100 nM) in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the CBX7 protein, the fluorescent probe, and the this compound dilution series. Include controls with no protein and no compound.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for the fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes upon binding of this compound to the CBX7 chromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified CBX7 chromodomain protein

-

This compound

-

Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

Protocol:

-

Dialyze the CBX7 protein and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.

-

Degas both the protein and compound solutions.

-

Load the CBX7 protein into the sample cell of the ITC instrument (e.g., at 20 µM).

-

Load the this compound into the injection syringe (e.g., at 200 µM).

-

Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.

-

Record the heat changes after each injection.

-

Analyze the data using the instrument's software to fit a binding model and determine the thermodynamic parameters.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to assess the genome-wide occupancy of CBX7 in cells treated with this compound compared to a vehicle control.

Materials:

-

Cells (e.g., mouse embryonic stem cells)

-

This compound

-

Formaldehyde for cross-linking

-

ChIP-grade antibody against CBX7

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washes, and elution

-

Reagents for DNA purification and library preparation

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours).

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments (e.g., by sonication).

-

Immunoprecipitate the chromatin with an anti-CBX7 antibody and protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of CBX7 enrichment and compare between this compound-treated and control samples.

Cellular Effects and Applications

This compound has been shown to be a highly potent cellular probe for PRC1. In cellular assays, it effectively displaces CBX7-containing PRC1 from target genes, leading to their transcriptional reactivation.[2] This makes this compound a valuable tool for:

-

Investigating the role of PRC1 in gene regulation and disease.

-

Studying the dynamics of Polycomb complex association with chromatin.

-

Exploring the therapeutic potential of modulating PRC1 activity.

Conclusion

This compound represents a significant advancement in the development of chemical probes for epigenetic targets. Its unique mechanism as a positive allosteric modulator of CBX7-nucleic acid interactions provides a novel strategy for interrogating Polycomb biology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of chromatin regulation and drug discovery.

References

The Peptidomimetic Nature of UNC4976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of UNC4976, a novel peptidomimetic compound that acts as a positive allosteric modulator (PAM) of the Chromobox homolog 7 (CBX7) protein. UNC4976 represents a significant advancement in the development of chemical probes for studying the Polycomb Repressive Complex 1 (PRC1), offering enhanced cellular efficacy through a unique mechanism of action. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Concept: UNC4976 as a Peptidomimetic Positive Allosteric Modulator

UNC4976 is a chemical probe that mimics the structure of a peptide, enabling it to interact with the chromodomain of CBX7, a key component of the PRC1 complex.[1][2] Unlike its predecessors, such as UNC3866, UNC4976 functions as a positive allosteric modulator. This means that it enhances the binding of the CBX7 chromodomain to nucleic acids (both DNA and RNA).[1]

This allosteric modulation has a dual effect:

-

Antagonism of H3K27me3 Binding: UNC4976 competitively inhibits the binding of CBX7 to its canonical histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).[1][3]

-

Enhanced Nucleic Acid Binding: Simultaneously, it increases the affinity of CBX7 for non-specific DNA and RNA.[1][2]

This dual action leads to a redistribution of the PRC1 complex away from its target gene promoters, resulting in the de-repression of gene expression.[1] The unique mechanism of UNC4976 contributes to its significantly improved cellular potency compared to previous inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity and efficacy of UNC4976.

| Parameter | UNC4976 | UNC3866 (Comparator) | Reference |

| Cellular Efficacy | |||

| Polycomb in-vivo Assay (EC50) | ~0.5 µM | ~7 µM | [1] |

| Enhancement in Efficacy | 14-fold | - | [1] |

| Biochemical Affinity | |||

| CBX7 Binding (IC50) | Not specified | Not specified | |

| Allosteric Modulation | |||

| Increase in CBX7 affinity for nucleic acids (α factor) | 4.0 | No significant change | [1] |

| Increase in FP response of CBX7-nucleic acid complex (β factor) | 1.1 | No significant change | [1] |

Note: Specific IC50 values for direct binding to CBX7 were not detailed in the primary source, which focused on the allosteric mechanism and cellular efficacy.

Signaling Pathway and Mechanism of Action

The interaction of UNC4976 with the CBX7 protein modulates the canonical PRC1 signaling pathway. The following diagram illustrates this process.

Caption: UNC4976 mechanism of action on the PRC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize UNC4976.

Fluorescence Polarization (FP) Assay

This assay was used to assess the binding of the CBX7 chromodomain to nucleic acids in the presence of UNC4976.

Objective: To determine if UNC4976 acts as a positive allosteric modulator of CBX7-nucleic acid binding.

Materials:

-

Purified CBX7 chromodomain protein

-

Fluorescently labeled DNA or RNA probes

-

UNC4976 and control compounds (e.g., UNC3866)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well, non-binding, black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of UNC4976 and control compounds in the assay buffer.

-

In each well of the microplate, add a constant concentration of the CBX7 chromodomain and the fluorescently labeled nucleic acid probe.

-

Add the different concentrations of the compounds to the wells. Include wells with no compound as a positive control for binding and wells with only the probe as a negative control.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

-

Calculate the change in polarization to determine the effect of the compound on the binding of CBX7 to the nucleic acid probe. An increase in polarization indicates enhanced binding.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was employed to determine the genome-wide occupancy of CBX7 and other PRC1 components in cells treated with UNC4976.

Objective: To assess the effect of UNC4976 on the recruitment of PRC1 to its target genes.

Materials:

-

Cell line of interest (e.g., mouse embryonic stem cells)

-

UNC4976, UNC3866, and a negative control compound

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibodies specific for CBX7 and other PRC1 components (e.g., RING1B)

-

Protein A/G magnetic beads

-

Wash buffers of varying salt concentrations

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with UNC4976, UNC3866, or a negative control for a specified time (e.g., 4 hours). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., CBX7). Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the enrichment of CBX7 at target genes between the different treatment conditions.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP-seq) experiment.

GFP Reporter Assay

This cell-based assay was utilized to quantify the cellular potency of UNC4976 in de-repressing a Polycomb-silenced gene.

Objective: To measure the dose-dependent ability of UNC4976 to inhibit CBX7-mediated gene silencing.

Materials:

-

A cell line engineered with a GFP reporter gene under the control of a promoter that is silenced by a tethered CBX7 protein.

-

UNC4976, UNC3866, and a negative control compound.

-

Cell culture medium and plates.

-

Flow cytometer.

Protocol:

-

Cell Plating and Treatment: Plate the reporter cells in a multi-well format. Treat the cells with a range of concentrations of UNC4976 and control compounds.

-

Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 48-72 hours).

-

Flow Cytometry: Harvest the cells and analyze the GFP expression in individual cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of GFP-positive cells or the mean fluorescence intensity for each treatment condition. Plot the dose-response curve and calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal de-repression is observed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC4976 TFA: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular impact of UNC4976 TFA, a potent and selective positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) component, CBX7. We will delve into its mechanism of action, its effects on global gene expression profiles, and provide detailed experimental protocols for studying these effects.

Core Mechanism of Action: Re-equilibration of PRC1

This compound functions as a peptidomimetic that modulates the activity of the CBX7 chromodomain.[1][2] Its primary mechanism involves a dual action:

-

Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to its canonical histone mark, H3K27me3. This disrupts the specific recruitment of the PRC1 complex to target gene promoters.[1]

-

Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, this compound enhances the affinity of CBX7 for non-specific DNA and RNA.[1]

This dual effect leads to a re-equilibration of the PRC1 complex, effectively displacing it from its specific gene targets and thereby reactivating their expression.[1]

Impact on Gene Expression Profiles

Based on ChIP-seq data from studies on UNC4976, the compound leads to a significant reduction in the occupancy of key PRC1 components, CBX7 and RING1B, at the promoters of Polycomb target genes.[1] This displacement is the direct cause of the subsequent changes in gene expression.

Table 1: Summary of Expected Gene Expression Changes Induced by this compound

| Gene Category | Expected Change in Expression | Rationale | Supporting Evidence |

| PRC1 Target Genes | Upregulation / Reactivation | Displacement of the repressive PRC1 complex from gene promoters. | ChIP-seq data shows reduced CBX7 and RING1B occupancy at target gene promoters following UNC4976 treatment.[1] |

| Developmental and Lineage-Specific Genes | Upregulation | Many PRC1 target genes are involved in developmental pathways and are silenced in differentiated cells. | The fundamental role of PRC1 is to maintain gene silencing programs that define cell identity.[3] |

| Non-PRC1 Target Genes | Minimal to No Direct Change | The mechanism of this compound is specific to the modulation of CBX7-containing PRC1 complexes. | The targeted nature of the compound suggests off-target effects on gene expression would be minimal. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the impact of this compound on gene expression. These protocols are based on established techniques used in the field.

Cell Culture and Treatment

-

Cell Line: Mouse embryonic stem cells (mESCs) are a suitable model system as they are commonly used for studying Polycomb-mediated gene regulation.

-

Culture Conditions: Cells should be cultured in standard mESC media supplemented with LIF to maintain pluripotency.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat mESCs with a working concentration of this compound (e.g., 20 µM) or a vehicle control for a specified duration (e.g., 4 hours) to observe effects on PRC1 occupancy and gene expression.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide occupancy of PRC1 components.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific to PRC1 components (e.g., CBX7, RING1B) or a negative control IgG.

-

Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of stringent washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment. Analyze the differential binding of PRC1 components between this compound-treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global gene expression changes induced by this compound.

-

RNA Isolation: Following treatment with this compound or vehicle control, harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use a statistical package (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between the this compound-treated and control groups.[4][5][6]

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of this compound in reactivating PRC1 target genes.

Caption: Integrated workflow for analyzing this compound's effects.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-Seq differential expression analysis: An extended review and a software tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interpretation of differential gene expression results of RNA-seq data: review and integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]

Unraveling the Cellular Machinery: A Technical Guide to the Action of UNC4976 TFA

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Novel Chromatin Modulator

This technical guide provides an in-depth exploration of the basic principles governing the cellular function of UNC4976 TFA, a potent and selective chemical probe. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, details experimental methodologies, and presents key quantitative data for this positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1).

Core Principles of this compound Function

This compound operates as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a critical component of the canonical Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action is unique and multifaceted, leading to a significant reprogramming of PRC1 function within the cell.

The primary cellular target of this compound is the CBX7 chromodomain. In normal cellular processes, CBX7, as part of the PRC1 complex, recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This interaction tethers PRC1 to specific gene loci, leading to the ubiquitination of histone H2A and subsequent transcriptional repression.

This compound disrupts this process through a dual mechanism:

-

Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to H3K27me3-marked nucleosomes.[1][2] This action displaces the PRC1 complex from its target gene promoters.

-

Allosteric Modulation of Nucleic Acid Binding: Concurrently, this compound allosterically enhances the affinity of the CBX7 chromodomain for non-specific DNA and RNA.[1][2] This leads to a redistribution of the PRC1 complex away from its specific target sites on chromatin and towards other nucleic acid structures within the nucleus.

The net effect of this dual action is the reactivation of PRC1 target genes. By displacing the repressive PRC1 complex, this compound facilitates the expression of genes previously silenced by this pathway. This targeted disruption of a key epigenetic regulatory mechanism underscores the potential of this compound as a valuable tool for studying Polycomb-mediated gene regulation and as a potential starting point for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its cellular effects.

| Compound | Target Chromodomain | Binding Affinity (Kd, nM) by ITC |

| UNC4976 | CBX2 | 270 ± 10 |

| CBX4 | 90 ± 10 | |

| CBX6 | 320 ± 20 | |

| CBX7 | 80 ± 10 | |

| CDYL2 | 1600 ± 100 |

Table 1: In vitro binding affinities of UNC4976 to various chromodomains as determined by Isothermal Titration Calorimetry (ITC). Data extracted from the supplementary information of Lamb et al., Cell Chemical Biology, 2019.

| Parameter | Value |

| Enhancement of CBX7 affinity for nucleic acids | ~4-fold |

| Enhanced cellular potency vs. UNC3866 | ~14-fold |

Table 2: Key efficacy parameters of UNC4976. Data sourced from Lamb et al., Cell Chemical Biology, 2019.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical PRC1 signaling pathway and the intervention point of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding of this compound to the CBX7 chromodomain and its effect on the interaction between CBX7 and nucleic acids.

Materials:

-

Purified CBX7 chromodomain protein

-

This compound

-

Fluorescently labeled (e.g., FAM) double-stranded DNA (dsDNA) or RNA oligonucleotides

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

Procedure:

-

Compound Titration:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add a fixed concentration of CBX7 chromodomain (e.g., 100 nM) and a fixed concentration of the fluorescently labeled nucleic acid probe (e.g., 10 nM).

-

Add the serially diluted this compound to the wells.

-

Include control wells with no compound (DMSO vehicle control) and no protein (for baseline fluorescence polarization).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of the this compound concentration to determine the EC50 for the displacement of the nucleic acid probe or the enhancement of binding.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is employed to map the genome-wide localization of CBX7 and other PRC1 components in response to this compound treatment.

Cell Culture and Treatment:

-

Culture mouse embryonic stem cells (mESCs) under standard conditions.

-

Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

Procedure:

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for CBX7 (or another PRC1 component).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of CBX7 enrichment. Compare the enrichment profiles between this compound-treated and vehicle-treated samples.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used to quantify the changes in the expression of PRC1 target genes following treatment with this compound.

Cell Culture and Treatment:

-

Culture human embryonic kidney (HEK293) cells under standard conditions.

-

Treat cells with a dose-response of this compound or vehicle (DMSO) for 24 hours.

Procedure:

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA, gene-specific primers for a PRC1 target gene (e.g., p16/CDKN2A) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

-

This comprehensive guide provides a foundational understanding of the cellular mechanisms of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers in their exploration of Polycomb biology and the development of novel therapeutic strategies targeting epigenetic regulation.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC4976 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC4976 is a potent and cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain protein, CBX7.[1][2] As a first-in-class molecule with this mechanism, UNC4976 provides a valuable tool for investigating the biological roles of CBX7 and the broader PRC1 complex in gene regulation and disease. These application notes provide detailed protocols for the use of UNC4976 TFA in cell culture experiments, enabling researchers to probe its effects on cellular pathways and phenotypes.

Mechanism of Action

UNC4976 exhibits a unique dual mechanism of action. It competitively antagonizes the binding of the histone H3 lysine 27 trimethylation (H3K27me3) mark to the CBX7 chromodomain.[2] Simultaneously, it enhances the non-specific binding of CBX7 to DNA and RNA.[1][2] This allosteric modulation results in the re-equilibration of PRC1 occupancy away from its canonical H3K27me3 target genes, leading to rapid changes in gene expression.[1]

Quantitative Data Summary

The following table summarizes the key molecular and cellular effects of UNC4976 based on published data.

| Parameter | Value/Effect | Cell Type | Reference |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of CBX7 | - | [1][2] |

| Primary Target | CBX7 Chromodomain | - | [1] |

| Effect on CBX7-H3K27me3 Interaction | Antagonizes binding | - | [2] |

| Effect on CBX7-Nucleic Acid Interaction | Enhances non-specific binding to DNA and RNA | - | [1][2] |

| Cellular Outcome | Re-equilibration of PRC1 away from H3K27me3 target genes | Mouse Embryonic Stem Cells (mESCs) | [1] |

| Reported Treatment Concentration & Time (ChIP-seq) | 20 µM for 4 hours | Mouse Embryonic Stem Cells (mESCs) | [1] |

| Cellular Potency Enhancement (vs. UNC3866) | 14-fold | - | [3] |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a recommended concentration of 10 mM.[4] Ultrasonic agitation may be necessary to ensure complete dissolution.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the vials are tightly sealed to prevent moisture absorption.[4][5]

2. General Protocol for Cell Culture Treatment

This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line and experimental endpoint.

-

Cell Seeding:

-

Culture cells of interest in appropriate growth medium and conditions until they reach approximately 80-90% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into the desired culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 50-70% confluency at the time of treatment. Allow cells to adhere and recover for at least 18-24 hours.

-

-

Compound Preparation and Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve accurate final concentrations.

-

Include a vehicle control in your experimental setup. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period. Based on published ChIP-seq experiments, a 4-hour incubation with 20 µM UNC4976 was sufficient to observe changes in PRC1 occupancy.[1] However, the optimal incubation time will depend on the specific cellular process being investigated.

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream analyses, such as:

-

Gene Expression Analysis: RNA extraction followed by RT-qPCR or RNA-sequencing.

-

Chromatin Immunoprecipitation (ChIP): To assess changes in the genomic localization of PRC1 components like CBX7 and RING1B.

-

Protein Analysis: Western blotting to examine changes in protein levels.

-

Cell Viability and Proliferation Assays: To determine cytotoxic or cytostatic effects.

-

-

Visualizations

Caption: UNC4976 Mechanism of Action.

Caption: Cell Culture Treatment Workflow.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UNC4976 TFA in ChIP-seq Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing UNC4976 TFA, a potent and selective positive allosteric modulator (PAM) of the CBX7 chromodomain, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes.

Introduction to this compound